molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1467843
CAS No.: 1071540-51-6
M. Wt: 225.74 g/mol
InChI Key: AYTYKFMMCYBPDB-UHFFFAOYSA-N
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Description

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS: 1071540-51-6) is a heterocyclic compound featuring a fused furopyridine core substituted with a chlorine atom at position 7 and a trimethylsilyl (SiMe₃) group at position 2. Its molecular formula is C₁₀H₁₂ClNOSi, with a molecular weight of 225.75 g/mol . The compound is synthesized via optimized routes achieving a 58.7% yield, indicating efficient methodology, and is available commercially at 95–97% purity . The trimethylsilyl group enhances lipophilicity and may serve as a protective or directing group in further functionalization.

Properties

IUPAC Name

(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYKFMMCYBPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Furo[3,2-b]pyridine Core

  • The fused ring system is synthesized via cyclization reactions involving pyridine derivatives bearing functional groups suitable for ring closure with furan moieties.
  • Literature on furopyridines indicates that condensation reactions between substituted pyridine precursors and chloroacetaldehyde or similar reagents under basic conditions (e.g., potassium carbonate) can yield the core structure.
  • Alternative routes involve cyclization of disubstituted pyridine carboxylates under acidic or thermal conditions to form the furo ring fused to the pyridine.

Introduction of the Chloro Group

  • Chlorination is commonly achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride, often targeting hydroxyl or amino precursors on the pyridine ring.
  • The chloro substituent is positioned at the 7-position by selective chlorination, which can be directed by the electronic and steric environment of the fused ring.

Installation of the Trimethylsilyl Group

  • The 2-position trimethylsilyl substituent is introduced via silylation reactions using trimethylsilyl reagents (e.g., chlorotrimethylsilane) in the presence of a base or catalyst.
  • Palladium- or copper-catalyzed cross-coupling reactions (e.g., Hiyama coupling) can be employed to attach the trimethylsilyl group to the pyridine-furan scaffold.
  • The reaction is conducted under strictly anhydrous conditions to avoid cleavage of the silyl group.

Reaction Conditions and Catalysts

Step Conditions Reagents/Catalysts Notes
Cyclization Basic medium, moderate heating Potassium carbonate, chloroacetaldehyde Ensures ring closure to form furo[3,2-b]pyridine
Chlorination Anhydrous, reflux or room temp Thionyl chloride, phosphorus oxychloride Selective chlorination at 7-position
Silylation Anhydrous, inert atmosphere Chlorotrimethylsilane, Pd or Cu catalysts Avoid moisture to preserve TMS group

Industrial and Laboratory Scale Synthesis

  • On an industrial scale, continuous flow reactors may be employed to maintain consistent reaction conditions, improving yield and purity.
  • Laboratory synthesis typically uses batch reactors with careful control of moisture and temperature.
  • The optimized synthetic route reported achieves yields around 58.7%, with product purity in the range of 95–97%.

Summary Table of Preparation Method Highlights

Aspect Details
Core Formation Cyclization of pyridine and furan derivatives under basic conditions
Chlorination Selective chlorination with thionyl chloride or POCl3
Silylation Trimethylsilyl group introduction via Pd/Cu-catalyzed coupling or silylation agents
Reaction Environment Anhydrous, inert atmosphere to protect silyl group
Yield Approximately 58.7% in optimized synthesis routes
Purity 95–97% after purification
Industrial Scale Continuous flow reactors for consistent quality and yield
Post-Synthesis Handling Stock solutions prepared with precise molarity, using co-solvents and physical agitation

Research Findings and Notes

  • The synthesis of furo[3,2-b]pyridines, including 7-Chloro derivatives, is well-documented in heterocyclic chemistry literature, emphasizing the importance of controlling regioselectivity during ring closure and substitution reactions.
  • The trimethylsilyl group enhances the compound's reactivity and serves as a protective group or synthetic handle in further chemical transformations.
  • Strict moisture control is critical throughout the synthesis to avoid hydrolysis of the silyl group.
  • The compound's unique substitution pattern makes it valuable as a building block in medicinal chemistry and materials science research.

Chemical Reactions Analysis

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • Description : 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine serves as a versatile building block for synthesizing more complex organic molecules. Its unique furo[3,2-b]pyridine framework allows for various functional group modifications.
  • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance:
    • Oxidation : Using potassium permanganate or chromium trioxide leads to the formation of corresponding oxides.
    • Reduction : Lithium aluminum hydride can reduce the compound to yield derivatives with altered properties.

Biological Applications

Potential Antimicrobial and Anticancer Properties

  • Research Findings : Studies indicate that compounds related to furo[3,2-b]pyridine exhibit significant antimicrobial and anticancer activities. For example, derivatives have been shown to inhibit cancer cell proliferation in vitro, particularly in triple-negative breast cancer cell lines .
  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors, potentially modulating biological pathways crucial for cancer progression .

Pharmaceutical Applications

Pharmaceutical Intermediate

  • Description : Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its structural features may allow it to act as an inhibitor in various signaling pathways relevant to diseases such as inflammatory bowel disease and cancer .
  • Case Study : A study demonstrated that related compounds could effectively inhibit the proteolytic activation of PAR-2, which is implicated in inflammatory responses . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Industrial Applications

Material Development

  • Usage : In industrial settings, this compound is utilized for developing new materials and as a reagent in various processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Application AreaDescription
Organic SynthesisBuilding block for complex molecules
Antimicrobial ResearchPotential activity against pathogens
Cancer ResearchInhibition of tumor cell growth
Pharmaceutical DevelopmentIntermediate for drug synthesis
Material ScienceReagent for new material development

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares key parameters of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocycle Core Substituents Purity/Yield
This compound 1071540-51-6 C₁₀H₁₂ClNOSi 225.75 Furo[3,2-b]pyridine Cl (7), SiMe₃ (2) 95–97%, 58.7% yield
7-Chloro-2-iodofuro[3,2-b]pyridine 1071540-54-9 C₇H₃ClINO 279.46 Furo[3,2-b]pyridine Cl (7), I (2) Available (exact purity unspecified)
7-Chloro-2-iodothieno[3,2-b]pyridine 602303-26-4 C₇H₃ClINS 279.46 Thieno[3,2-b]pyridine Cl (7), I (2) Available (exact purity unspecified)
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide 1142192-62-8 C₁₅H₂₂N₂O₂Si 290.44 Furo[3,2-b]pyridine SiMe₃ (2), pivalamide (7) 98% purity

Key Differences and Implications

Heterocycle Core Variations
  • Furopyridine vs. Thienopyridine: Replacing the oxygen atom in furopyridine with sulfur (as in thieno[3,2-b]pyridine) increases polarizability and alters electronic properties.
Substituent Effects
  • Trimethylsilyl (SiMe₃) vs. Iodo-substituted analogs (e.g., 7-Chloro-2-iodofuro[3,2-b]pyridine) are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s reactivity .
  • Chlorine vs. Pivalamide : The pivalamide-substituted derivative (N-(2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide) introduces a bulky amide group, which may enhance metabolic stability or target binding affinity in pharmaceuticals .

Biological Activity

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique fused structure that includes both furan and pyridine rings, which are known for their diverse biological properties. The molecular formula of this compound is C₁₀H₁₂ClNOSi, with a molecular weight of 225.75 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural arrangement of this compound significantly influences its chemical reactivity and biological properties. The presence of a chloro group at the seventh position and a trimethylsilyl group at the second position enhances its potential for interaction with biological targets.

Feature Description
Molecular FormulaC₁₀H₁₂ClNOSi
Molecular Weight225.75 g/mol
Structural CharacteristicsFused furan and pyridine rings with chloro and trimethylsilyl groups

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Potential : The compound has been investigated for its effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7, demonstrating its potential as an anticancer agent .

Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 breast cancer cells, the following findings were reported:

  • Cell Viability : The compound exhibited significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment in MDA-MB-231 cells. The IC50 values were determined to be approximately 2.082 µM for MDA-MB-231 cells and 2.053 µM for MCF-7 cells after 48 hours .
  • Apoptosis Induction : Treatment with the compound resulted in increased early and late apoptosis rates in both cell lines. Notably, MDA-MB-231 cells showed a more pronounced apoptotic response compared to MCF-7 cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Initial hypotheses suggest that the chloro and trimethylsilyl groups may interact with specific enzymes or receptors, modulating key biological pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
5-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineSimilar furo[3,2-b]pyridine structureVaries due to chloro position
7-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridineBromine instead of chlorinePotentially different activity due to halogen substitution
7-Methoxy-2-(trimethylsilyl)furo[3,2-b]pyridineMethoxy functional groupMay exhibit different solubility and reactivity patterns

Q & A

Q. What are the optimal solvents and conditions for synthesizing 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine?

Polar aprotic solvents such as DMF, DMSO, or THF are recommended due to their ability to stabilize intermediates and enhance reaction rates. For example, DMF facilitates nucleophilic substitutions by solubilizing ionic species, while THF is suitable for organometallic reactions. Reaction temperatures should be controlled between 60–100°C to balance yield and selectivity, with inert atmospheres (N₂/Ar) to prevent oxidation of the trimethylsilyl group .

Q. How can the purity and structural identity of this compound be confirmed?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are critical. For structural confirmation, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should match predicted splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, trimethylsilyl signals at δ 0.1–0.3 ppm). Mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 253.08) .

Q. What safety precautions are necessary when handling this compound?

Use N95 masks, nitrile gloves, and eye protection (goggles) to avoid skin/eye irritation (H315/H319). Work in a fume hood to prevent inhalation (H335). Store at 2–8°C in airtight containers to minimize degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity in further functionalization?

The trimethylsilyl (TMS) group acts as a steric and electronic director. In electrophilic aromatic substitution, it deactivates the pyridine ring, favoring reactions at the 5-position due to reduced electron density. Computational studies (DFT) show the TMS group increases the HOMO energy at the 5-position by 0.3 eV compared to the 3-position, enabling selective cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported yields for Pd-catalyzed coupling reactions?

Discrepancies often arise from ligand choice (e.g., XPhos vs. SPhos) and solvent polarity. For example, using Pd(OAc)₂/XPhos in THF achieves 85% yield, whereas DMF may reduce efficiency due to ligand decomposition. Optimize catalyst loading (2–5 mol%) and pre-stir the catalyst-ligand mixture for 10 minutes to activate the system .

Q. Can Hirshfeld surface analysis predict intermolecular interactions in its crystal structure?

Yes. X-ray crystallography paired with Hirshfeld analysis (e.g., CrystalExplorer) reveals dominant C–H···Cl (23%) and π-π stacking (18%) interactions. These interactions guide co-crystal design for enhanced solubility or stability. For example, co-crystallizing with benzoic acid increases aqueous solubility by 40% via H-bond networks .

Q. How does this compound perform as a ligand in transition-metal catalysis?

The fused furopyridine core chelates metals (e.g., Pd, Cu) via N and O atoms, forming stable six-membered transition states. In Heck reactions, it reduces activation energy by 15 kJ/mol compared to monodentate ligands. Stability tests (TGA/DSC) show decomposition above 250°C, confirming thermal robustness .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (e.g., silyl chlorides) and use molecular sieves (3Å) in situ .
  • Data Reproducibility : Report solvent dielectric constants (e.g., DMF: 36.7) and reaction half-lives to standardize kinetic studies .
  • Computational Modeling : Use Gaussian16 with B3LYP/6-311+G(d,p) basis sets to simulate reaction pathways and validate with experimental NMR shifts (RMSD < 0.1 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 2
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7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

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